2,5-Dioxo-2,5-dihydropyridine-4-carboxylic acid
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Overview
Description
2,5-Dioxo-2,5-dihydropyridine-4-carboxylic acid:
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dioxo-2,5-dihydropyridine-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,5-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid with suitable reagents to form the desired pyridine derivative .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and specific temperature and pressure conditions to facilitate the cyclization process .
Chemical Reactions Analysis
Types of Reactions: 2,5-Dioxo-2,5-dihydropyridine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can lead to the formation of partially or fully reduced products.
Substitution: The carboxylic acid group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like thionyl chloride or phosphorus pentachloride can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated derivatives, while reduction can produce hydroxylated or aminated products .
Scientific Research Applications
Chemistry: In chemistry, 2,5-Dioxo-2,5-dihydropyridine-4-carboxylic acid is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the synthesis of various heterocyclic compounds .
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. It is used in the development of new pharmaceuticals and bioactive molecules .
Medicine: In medicine, derivatives of this compound are explored for their therapeutic potential. They are investigated for their ability to interact with specific biological targets and pathways .
Industry: Industrially, the compound is used in the production of specialty chemicals and materials. It is also employed in the development of new catalysts and reagents for chemical processes .
Mechanism of Action
The mechanism of action of 2,5-Dioxo-2,5-dihydropyridine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .
Comparison with Similar Compounds
2,4-Dihydroxypyrimidine-5-carboxylic acid: This compound is structurally similar but contains hydroxyl groups instead of dioxo groups.
1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid: Another related compound with different substitution patterns.
Uniqueness: 2,5-Dioxo-2,5-dihydropyridine-4-carboxylic acid is unique due to its specific substitution pattern and the presence of both dioxo and carboxylic acid groups. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
CAS No. |
98908-89-5 |
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Molecular Formula |
C6H3NO4 |
Molecular Weight |
153.09 g/mol |
IUPAC Name |
2,5-dioxopyridine-4-carboxylic acid |
InChI |
InChI=1S/C6H3NO4/c8-4-2-7-5(9)1-3(4)6(10)11/h1-2H,(H,10,11) |
InChI Key |
FUIGXPLRCFKEBK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=O)C=NC1=O)C(=O)O |
Origin of Product |
United States |
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